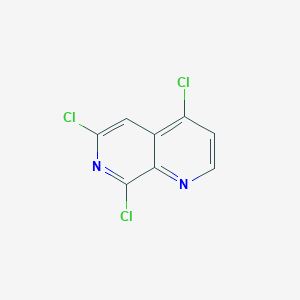![molecular formula C31H44N2O3 B3030675 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate CAS No. 942230-11-7](/img/structure/B3030675.png)
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate
描述
作用机制
Target of Action
It’s known that this compound is used in polymeric systems , suggesting that it may interact with specific polymer structures or processes.
Mode of Action
It’s known that azobenzene-containing liquid crystalline (LC) segments in the side chain of poly(methacrylate) hydrophobic blocks assist in the formation of normally aligned cylindrical micro-domains . This suggests that the compound may interact with its targets through a process of self-assembly, leading to changes in the structural organization of the target polymers.
Result of Action
Its role in assisting the formation of normally aligned cylindrical micro-domains in certain polymeric systems suggests that it may influence the structural organization of these systems .
Action Environment
The action, efficacy, and stability of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate can be influenced by various environmental factors. For instance, its solubility in toluene suggests that the presence of certain solvents can impact its behavior . Additionally, its use in thermal annealing processes indicates that temperature is a key factor in its action .
准备方法
The synthesis of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate involves the reaction of methacrylic acid with 11-[4-(4-Butylphenylazo)phenoxy]undecanol . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
化学反应分析
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate has several scientific research applications, including:
相似化合物的比较
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate can be compared with other similar compounds, such as:
11-[4-(4-Butylphenylazo)phenoxy]undecyl Acrylate: This compound has a similar structure but contains an acrylate group instead of a methacrylate group.
11-[4-(4-Butylphenylazo)phenoxy]undecyl Propionate: This compound has a propionate group instead of a methacrylate group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .
属性
IUPAC Name |
11-[4-[(4-butylphenyl)diazenyl]phenoxy]undecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O3/c1-4-5-15-27-16-18-28(19-17-27)32-33-29-20-22-30(23-21-29)35-24-13-11-9-7-6-8-10-12-14-25-36-31(34)26(2)3/h16-23H,2,4-15,24-25H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWVMKBZDQOJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659933 | |
| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428515-74-6 | |
| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




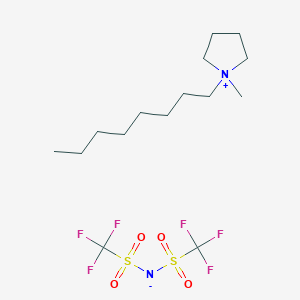
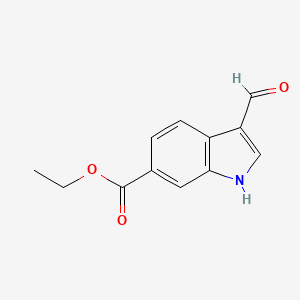
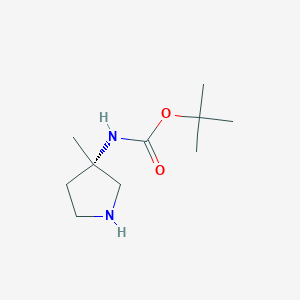
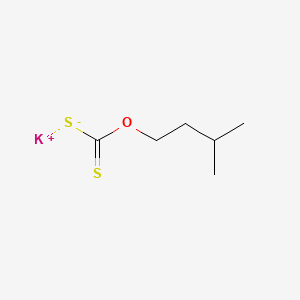


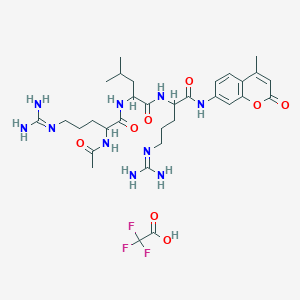


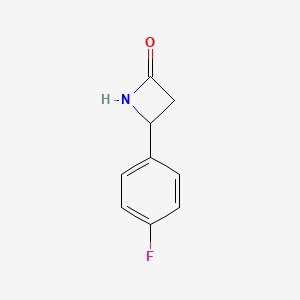
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride](/img/structure/B3030611.png)
